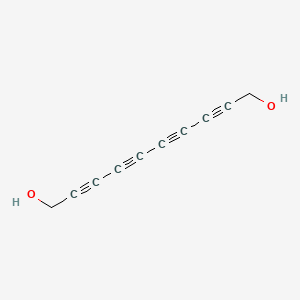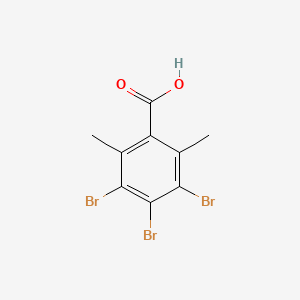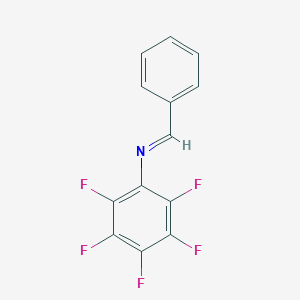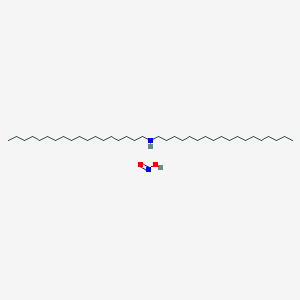
nitrous acid;N-octadecyloctadecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrous acid;N-octadecyloctadecan-1-amine is a compound that combines the properties of nitrous acid and a long-chain amine. Nitrous acid, also known as nitric(III) acid, is a weak and unstable acid that is typically prepared in situ due to its rapid decomposition. N-octadecyloctadecan-1-amine is a long-chain aliphatic amine, which is characterized by its hydrophobic nature and its ability to form stable complexes with various substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nitrous acid is usually generated by acidifying aqueous solutions of sodium nitrite with a mineral acid, such as hydrochloric acid, at low temperatures . This method ensures that the nitrous acid is consumed in situ, preventing its decomposition.
N-octadecyloctadecan-1-amine can be synthesized through the reductive amination of octadecanal with ammonia or an amine, using a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of nitrous acid involves the controlled acidification of sodium nitrite solutions, often in a continuous process to ensure a steady supply of the acid. N-octadecyloctadecan-1-amine is produced on an industrial scale through catalytic hydrogenation of nitriles or amides derived from fatty acids, followed by purification steps to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Nitrous acid;N-octadecyloctadecan-1-amine undergoes several types of chemical reactions, including:
Reduction: The amine group in N-octadecyloctadecan-1-amine can be reduced to form secondary or tertiary amines.
Substitution: Nitrous acid can react with amines to form N-nitrosamines, which are important in various chemical processes.
Common Reagents and Conditions
Oxidation: Sodium nitrite and hydrochloric acid are commonly used to generate nitrous acid for oxidation reactions.
Reduction: Reducing agents such as sodium cyanoborohydride or lithium aluminum hydride are used for the reduction of amines.
Substitution: Nitrous acid is used in cold acidic solutions to facilitate the formation of N-nitrosamines.
Major Products
Diazonium Salts: Formed from the oxidation of primary amines by nitrous acid.
N-nitrosamines: Formed from the reaction of nitrous acid with secondary amines.
Wissenschaftliche Forschungsanwendungen
Nitrous acid;N-octadecyloctadecan-1-amine has several scientific research applications:
Biology: Studied for its potential effects on biological systems, particularly in the context of nitrosation reactions.
Industry: Utilized in the production of surfactants and emulsifiers due to the hydrophobic nature of N-octadecyloctadecan-1-amine.
Wirkmechanismus
The mechanism of action of nitrous acid;N-octadecyloctadecan-1-amine involves the nitrosation of amines, leading to the formation of N-nitrosamines. Nitrous acid acts as an electrophile, reacting with the nucleophilic nitrogen of the amine to form a nitrosamine intermediate . This intermediate can undergo further reactions, depending on the conditions and the presence of other reagents.
Vergleich Mit ähnlichen Verbindungen
Nitrous acid;N-octadecyloctadecan-1-amine can be compared with other similar compounds, such as:
N-nitrosodimethylamine: A well-known nitrosamine with similar chemical properties but different biological effects.
N-nitrosodiethylamine: Another nitrosamine that shares similar reactivity with nitrous acid but has different industrial applications.
The uniqueness of this compound lies in its combination of a long-chain aliphatic amine with nitrous acid, providing distinct hydrophobic properties and reactivity.
Eigenschaften
CAS-Nummer |
62498-16-2 |
|---|---|
Molekularformel |
C36H76N2O2 |
Molekulargewicht |
569.0 g/mol |
IUPAC-Name |
nitrous acid;N-octadecyloctadecan-1-amine |
InChI |
InChI=1S/C36H75N.HNO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1-3/h37H,3-36H2,1-2H3;(H,2,3) |
InChI-Schlüssel |
KCJAEZJKVJTLRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCC.N(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


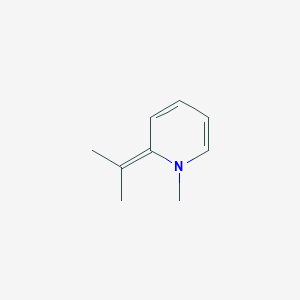
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
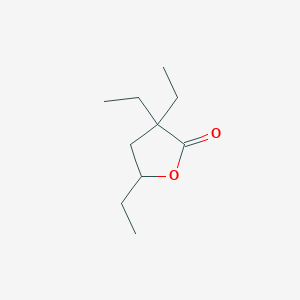
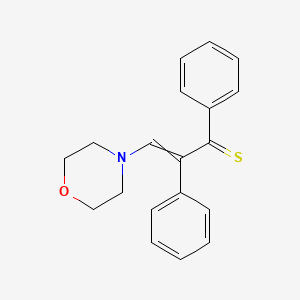
![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)

